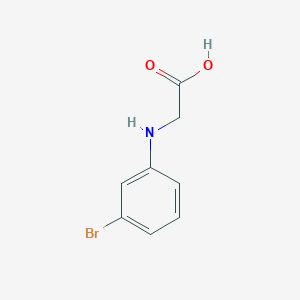

N-(3-bromophenyl)glycine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromoanilino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c9-6-2-1-3-7(4-6)10-5-8(11)12/h1-4,10H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXCSUXIQYMOULR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 3 Bromophenyl Glycine and Its Analogues

Direct Synthesis Approaches

Direct synthesis methods aim to construct the N-(3-bromophenyl)glycine molecule in a streamlined fashion, often through a one-pot, two-step process involving the formation and subsequent reduction of an imine intermediate.

A primary method for the direct synthesis of N-substituted-phenyl glycines involves the reaction of a substituted aniline (B41778) with glyoxylic acid. google.com In this approach, 3-bromoaniline (B18343) serves as the starting material, which undergoes a condensation reaction with glyoxylic acid to form an imine intermediate. google.com This reaction is a foundational step in a one-pot process that directly leads to the desired N-aryl glycine (B1666218) derivative. The molar ratio of glyoxylic acid to the starting aniline is typically maintained between 1:1 and 2:1 to facilitate the reaction. google.com

Following the formation of the imine from 3-bromoaniline and glyoxylic acid, the intermediate is not isolated but is reduced in situ. This reduction is commonly achieved through catalytic hydrogenation. google.com The use of a palladium on carbon (Pd/C) catalyst in the presence of hydrogen (H₂) is a well-established and efficient method for converting the imine to the corresponding secondary amine. google.comorganic-chemistry.org This hydrogenation step is selective for the imine double bond and can be performed under moderate conditions, typically at temperatures ranging from 45 to 55 °C and hydrogen pressures from 1 to 120 bar. google.comgoogle.com The reaction is often carried out in a mixed solvent system, such as water combined with an organic solvent like methanol (B129727) or tetrahydrofuran (B95107) (THF), to ensure the solubility of the reactants. google.com

| Starting Aniline | Key Reagents | Catalyst | Conditions | Product |

|---|---|---|---|---|

| Substituted Aniline | Glyoxylic Acid, H₂ | 5% Pd/C | 45–55 °C, 10–14 h | N-Substituted-phenyl glycine |

Indirect Synthetic Routes and Precursor Chemistry

Indirect routes to this compound involve the synthesis and modification of precursor molecules. These methods offer versatility and can be advantageous when direct routes are not feasible or result in low yields.

One indirect strategy involves the synthesis of N-aryl glycines through the rearrangement of 2-chloro-N-aryl acetamides. This method proceeds through the formation of a 1,4-diarylpiperazine-2,5-dione intermediate, which is then cleaved to yield the desired N-aryl glycine. rsc.orgnih.gov For instance, an N-aryl acetamide, prepared from the corresponding aniline, can be treated with a copper catalyst (CuCl₂·2H₂O) and potassium hydroxide (B78521) (KOH) in acetonitrile (B52724). This facilitates an intermolecular cyclization to the piperazinedione intermediate. Subsequent cleavage of this intermediate with ethanolic KOH affords the final N-aryl glycine product in high yields. rsc.orgrsc.org This approach is tolerant of various substituents on the aromatic ring, including both electron-donating and electron-withdrawing groups. rsc.org

The most common synthetic strategies utilize halogen-substituted phenyl compounds as readily available starting materials. A widely employed method involves the reaction of a haloaniline, such as 3-bromoaniline or 4-bromoaniline, with a glycine equivalent like chloroacetic acid or its esters. rsc.orgscholaris.ca For example, N-(4-bromophenyl)glycine can be prepared by heating a mixture of 4-bromoaniline, chloroacetic acid, and sodium acetate (B1210297) in water. scholaris.ca Similarly, reacting an aniline with ethyl chloroacetate (B1199739) can produce the corresponding N-aryl glycine ester, which is then hydrolyzed to the acid. nih.gov These reactions provide a straightforward and scalable route to various halogenated N-aryl glycine analogues.

| Starting Material | Key Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| 4-Bromoaniline | Chloroacetic acid, Sodium acetate | Heat (55 °C), Water | N-(4-bromophenyl)glycine | scholaris.ca |

| 2-Chloro-N-phenyl acetamide | 1. CuCl₂·2H₂O, KOH, MeCN; 2. KOH, EtOH | Reflux | N-Phenylglycine | rsc.org |

| 2-Chloro-N-(4-chlorophenyl) acetamide | 1. CuCl₂·2H₂O, KOH, MeCN; 2. KOH, EtOH | Reflux | N-(4-Chlorophenyl)glycine | rsc.org |

Green Chemistry Approaches in N-Substituted Glycine Synthesis

In recent years, there has been a significant push to develop more environmentally friendly synthetic methods for N-substituted glycines. These "green" approaches focus on reducing the use of hazardous solvents and reagents, improving atom economy, and lowering energy consumption. nih.gov One notable green strategy involves conducting the synthesis in water, thereby avoiding toxic organic solvents like dichloromethane (B109758) or benzene (B151609). acs.org For example, the reaction between an amine and chloroacetic acid can be performed in an aqueous solution, simplifying the procedure and reducing environmental impact. acs.org

Another green alternative avoids the use of monochloroacetic acid altogether by employing glyoxylic acid ester half-acetals, which are considered more environmentally benign. google.com Furthermore, the concept of "hydrogen borrowing" catalysis represents a highly atom-economical method for C-N bond formation. thieme-connect.de This process involves the in-situ oxidation of an alcohol to an aldehyde, which then reacts with an amine to form an imine. The metal hydride species, generated during the initial oxidation, then reduces the imine to the final amine product, with water being the only byproduct. thieme-connect.de Such methods are increasingly being applied to the synthesis of pharmaceutical intermediates, offering improved yields and selectivity over traditional techniques. thieme-connect.de

Scalable Synthetic Protocols and Industrial Applicability

The industrial production of N-aryl glycines, including this compound, relies on synthetic protocols that are scalable, cost-effective, and environmentally considerate. Several methodologies have been developed to meet these demands, ranging from classical multi-step syntheses to modern catalytic approaches.

One of the most established and industrially viable routes involves the reaction of an appropriate aniline with a C2-synthon like chloroacetic acid or its esters. A common method is the reaction of an aniline with ethyl chloroacetate, followed by hydrolysis of the resulting ester to yield the N-aryl glycine. nih.gov Another industrially significant process involves the reductive amination of glyoxylic acid or its derivatives. google.com Patents describe a process for preparing N-substituted glycine acids or esters on an industrial scale by reacting glyoxylic acid ester hemiacetals with an amine, followed by hydrogenation of the intermediate. google.comgoogle.com This method is advantageous due to the large-scale industrial availability of glyoxylic acid derivatives through environmentally friendly routes like the ozonolysis of maleic acid derivatives. google.comgoogle.com

A modified Strecker reaction provides another convenient and scalable process for preparing substituted phenylglycines. tandfonline.com This approach involves the bisulfite-mediated addition of an amine and cyanide to a substituted benzaldehyde, followed by hydrolysis of the resulting aminonitrile. tandfonline.com For N-aryl glycines specifically, a mild and efficient one-pot procedure has been developed for their synthesis from 2-chloro-N-aryl acetamides. nih.govrsc.org This method proceeds via an intermolecular cyclization to form a 1,4-diarylpiperazine-2,5-dione intermediate, which is then cleaved with ethanolic potassium hydroxide to afford the desired N-aryl glycine in high yield. nih.govrsc.org The tolerance of this reaction for both electron-donating and electron-withdrawing substituents on the aromatic ring makes it applicable to a wide range of analogues. nih.gov

More recent developments focus on sustainable and efficient catalytic systems. A photoredox cross-dehydrogenative coupling between N-aryl glycine analogues and other molecules, mediated by a heterogeneous and recyclable mesoporous graphitic carbon nitride photocatalyst, has been reported. acs.org The robustness of this protocol has been demonstrated through gram-scale synthesis and successful catalyst recycling over multiple runs, highlighting its potential for industrial application. acs.org The utility of phenylglycine derivatives as crucial intermediates in the commercial production of pharmaceuticals, such as β-lactam antibiotics like ampicillin, underscores the industrial importance of developing scalable synthetic routes. pnas.org

| Method | Key Reagents | Key Features | Industrial Applicability |

|---|---|---|---|

| Reductive Amination | Glyoxylic acid ester hemiacetal, Amine, H₂/Catalyst | Utilizes readily available industrial materials; High purity of product. google.comgoogle.com | High; Described in patents for industrial-scale production. google.comgoogle.com |

| Modified Strecker Reaction | Substituted benzaldehyde, Amine, Cyanide, Bisulfite | Convenient, scalable process with good yields. tandfonline.com | Moderate to High; A classic and adaptable amino acid synthesis. tandfonline.com |

| Rearrangement of 2-Chloro-N-aryl acetamides | 2-Chloro-N-aryl acetamide, CuCl₂·2H₂O, KOH | One-pot, two-step procedure; High yields for diverse substrates. nih.govrsc.org | High; Efficient and eco-friendly with ease of product isolation. nih.govrsc.org |

| Heterogeneous Photocatalysis | N-aryl glycine, Heterocyclic partner, g-CN photocatalyst | Metal-free, recyclable catalyst; Environmentally friendly. acs.org | Promising; Demonstrated on gram-scale with high catalyst stability. acs.org |

Stereoselective Synthesis and Chiral Resolution of this compound Enantiomers

Optically active α-amino acids are critical building blocks in the pharmaceutical industry. The stereoselective synthesis of this compound enantiomers can be achieved through two primary strategies: direct asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric Synthesis

Direct asymmetric synthesis aims to create a specific enantiomer from the outset. Phase-transfer catalysis has emerged as a powerful tool for this purpose due to its operational simplicity and mild conditions. A practical synthesis of unnatural phenylalanine derivatives has been achieved via the asymmetric α-alkylation of a glycine Schiff base (N-(diphenylmethylene)glycine tert-butyl ester) with substituted benzyl (B1604629) bromides. nih.gov Using pseudoenantiomeric Cinchona alkaloid-derived catalysts, both (R)- and (S)-enantiomers can be produced with high yields and enantioselectivity. nih.govresearchgate.net Specifically, the synthesis of (S)-tert-Butyl N-(diphenylmethylene)-(3-bromophenyl)alaninate has been reported with 93% yield and 93% enantiomeric excess (ee), demonstrating the method's direct applicability to close analogues of this compound. nih.gov

Another advanced methodology involves the use of chiral Ni(II) complexes of Schiff bases derived from glycine. mdpi.com These square-planar complexes act as chiral templates, allowing for highly diastereoselective alkylation of the glycine α-carbon. The chiral auxiliary ligand can often be recovered and reused, making the process attractive for large-scale production. mdpi.com

Biocatalysis offers a green and highly selective alternative. Engineered enzymes, such as variants of L-leucine dehydrogenase (LeuDH), have been used for the direct asymmetric reductive amination of prochiral α-keto acids. nih.govacs.org By reshaping the enzyme's substrate-binding pocket, researchers have enhanced its activity towards various substituted benzoylformic acids, including meta-substituted variants, which would be the precursors to compounds like this compound. nih.govacs.org This enzymatic approach has been successfully applied to gram-scale synthesis, achieving very high space-time yields. nih.govacs.org

Chiral Resolution

Chiral resolution separates enantiomers from a pre-synthesized racemic mixture.

Classical Resolution: This well-established industrial method involves reacting the racemic amino acid with a chiral resolving agent (a pure enantiomer of a chiral acid or base) to form a pair of diastereomeric salts. onyxipca.com Common agents include tartaric acid, mandelic acid, and camphor (B46023) sulphonic acid. onyxipca.com These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired enantiomer is then recovered by removing the resolving agent. This method's success depends on the ability to form crystalline salts and is often optimized through extensive screening of solvents and resolving agents. onyxipca.com

Enzymatic Kinetic Resolution: This technique leverages the high stereoselectivity of enzymes. An enzyme, such as a lipase (B570770) or protease, selectively catalyzes the transformation of one enantiomer in the racemic mixture, leaving the other enantiomer untouched. nih.gov For instance, lipase-catalyzed stereoselective acetylation can be used to separate enantiomers. nih.gov The modified and unmodified enantiomers can then be separated based on their different chemical properties. Engineered phosphotriesterase (PTE) variants have demonstrated the ability to selectively hydrolyze one phosphoramidate (B1195095) precursor isomer, allowing the other to be isolated with no detectable contamination from its counterpart on a preparative scale. acs.org

Dynamic Kinetic Resolution (DKR): This is a highly efficient variation of kinetic resolution. In DKR, the slow-reacting (unwanted) enantiomer is continuously racemized in situ as the fast-reacting (desired) enantiomer is consumed. This allows for the theoretical conversion of 100% of the racemic starting material into a single, pure enantiomer. The dynamic kinetic resolution of phenyl-substituted glycines has been achieved using recyclable α-methylproline-derived chiral ligands in the presence of a nickel catalyst, yielding products with excellent diastereoselectivity. mdpi.com

| Strategy | Method | Catalyst/Agent | Key Features |

|---|---|---|---|

| Asymmetric Synthesis | Phase-Transfer Catalysis | Cinchona alkaloid derivatives | Mild conditions; high ee; applicable to 3-bromo substituted analogues. nih.govresearchgate.net |

| Asymmetric Synthesis | Biocatalytic Reductive Amination | Engineered Leucine Dehydrogenase (LeuDH) | Green; high selectivity; demonstrated on gram-scale for meta-substituted substrates. nih.govacs.org |

| Asymmetric Synthesis | Chiral Ni(II) Complexes | Ni(II) complex of a Schiff base with a chiral ligand | Scalable; recyclable chiral ligand; high diastereoselectivity. mdpi.com |

| Chiral Resolution | Classical Resolution | Chiral acids/bases (e.g., Tartaric acid) | Industrially established; relies on fractional crystallization of diastereomeric salts. onyxipca.com |

| Chiral Resolution | Enzymatic Kinetic Resolution | Enzymes (e.g., Lipases, Proteases) | High enantioselectivity under mild conditions. nih.govacs.org |

| Chiral Resolution | Dynamic Kinetic Resolution (DKR) | Ni(II) catalyst with chiral ligand | Theoretically 100% yield of the desired enantiomer; highly efficient. mdpi.com |

Chemical Reactivity and Derivatization Strategies of N 3 Bromophenyl Glycine

Electrophilic Aromatic Substitution Reactions on the Bromophenyl Moiety

The bromophenyl ring of N-(3-bromophenyl)glycine can undergo electrophilic aromatic substitution (EAS), a fundamental class of reactions for modifying aromatic systems. masterorganicchemistry.com The reactivity and orientation of incoming electrophiles are governed by the combined electronic effects of the two substituents on the ring: the bromo group and the N-glycine moiety (-NHCH₂COOH).

Directing Effects: Both the bromo group and the secondary amine of the glycine (B1666218) group are classified as ortho, para-directors. latech.educhemistrytalk.org The bromine atom exerts a deactivating inductive effect due to its electronegativity but can donate lone-pair electrons through resonance, directing substitution to the ortho and para positions. latech.eduquora.com Similarly, the nitrogen atom of the glycine substituent is a powerful resonance donor, strongly directing incoming electrophiles to its ortho and para positions.

The interplay of these directing effects on the this compound scaffold is summarized in the table below.

| Position | Activating/Deactivating Influences | Predicted Outcome |

| C2 | ortho to Bromo, ortho to Glycine | Highly activated, but sterically hindered. |

| C4 | ortho to Bromo, para to Glycine | Highly activated. A likely site for substitution. |

| C5 | meta to both groups | Deactivated. Substitution is unlikely. |

| C6 | para to Bromo, ortho to Glycine | Highly activated. A primary site for substitution. |

Given that both substituents strongly direct to the C4 and C6 positions, electrophilic substitution is expected to occur predominantly at these sites. The C2 position is also electronically favored but may be less accessible due to steric hindrance from the adjacent groups.

Common EAS reactions applicable to this moiety include:

Halogenation: Introduction of a second halogen (e.g., bromine or chlorine) using Br₂ or Cl₂ with a Lewis acid catalyst.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although these reactions can be limited by the deactivating nature of the substituents.

Protecting the amine and carboxylic acid groups may be necessary to prevent side reactions under the often acidic conditions of EAS. For instance, acetylation of the amine can moderate its powerful activating effect and prevent protonation, which would render it strongly deactivating. libretexts.org

Reactions at the Glycine Carboxylic Acid Group

The carboxylic acid functional group is a key handle for derivatization, allowing for the extension of the molecular scaffold through the formation of esters and amides.

Esterification: The carboxylic acid of this compound can be converted to an ester under standard conditions, such as reacting with an alcohol in the presence of an acid catalyst. This transformation is valuable for modifying the compound's solubility, acting as a protecting group during other reactions, or for synthesizing ester derivatives with specific biological activities. Palladium-catalyzed methods have also been developed for the N-arylation of amino acid esters, providing an alternative route to N-aryl glycine esters. acs.orgnih.govnih.gov

Amidation: The formation of an amide bond by reacting the carboxylic acid with a primary or secondary amine is a cornerstone of peptide and medicinal chemistry. encyclopedia.pub This reaction typically requires the use of coupling reagents to activate the carboxylic acid. nih.gov Reagents such as carbodiimides (e.g., EDC) or borate (B1201080) esters like B(OCH₂CF₃)₃ can facilitate the direct formation of amides from carboxylic acids and amines. acs.orgnih.gov This allows for the covalent linkage of this compound to other molecules, including amino acids, peptides, or functionalized scaffolds.

| Reaction | Reagents & Conditions | Product |

| Esterification | R-OH, H⁺ (catalyst) | This compound ester |

| Amidation | R₁R₂NH, Coupling Agent (e.g., EDC, B(OCH₂CF₃)₃) | N-(3-bromophenyl)glycinamide |

This compound is an N-substituted glycine, the defining monomer unit of a class of peptidomimetics known as peptoids . nih.gov Peptoids are isomers of peptides where the side chain is attached to the backbone nitrogen atom rather than the α-carbon. osti.gov This structural difference imparts significant properties, including resistance to proteolytic degradation.

This compound can be incorporated into peptoid oligomers using the highly efficient "submonomer" solid-phase synthesis method. osti.govucsb.edu This two-step iterative process involves:

Acylation: A resin-bound amine is acylated with bromoacetic acid, typically activated with a carbodiimide (B86325) like N,N'-diisopropylcarbodiimide (DIC). ruc.dk

Displacement: The resulting α-bromoacetamide is then subjected to nucleophilic substitution by a primary amine, which introduces the side chain.

In this context, 3-bromoaniline (B18343) would serve as the primary amine "submonomer" to install the N-(3-bromophenyl) group onto a growing peptoid chain. However, anilines, being weakly nucleophilic, can exhibit sluggish reactivity in the displacement step. To overcome this, additives such as halophilic silver salts (e.g., AgClO₄) can be used to accelerate the reaction by facilitating bromide abstraction. researchgate.net This strategy enables the efficient incorporation of a wide variety of N-aryl glycine monomers, including those with electron-withdrawing substituents like bromine, into peptoid sequences. researchgate.netrsc.orgrsc.org

Reactions at the Glycine Amine Group

The secondary amine of this compound is a nucleophilic center that can be readily modified through reactions with various electrophiles.

Acylation: The nitrogen atom can be acylated by reacting with acyl chlorides or acid anhydrides under basic conditions. This reaction forms a tertiary amide. N-acylation of N-arylglycines is a common strategy to introduce new functional groups or to modify the electronic properties of the molecule. acs.org

Sulfonylation: Similarly, reaction with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base yields a sulfonamide. The synthesis of N-(3-Bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycine is a direct example of this reactivity, where the secondary amine of this compound reacts with 4-methylphenylsulfonyl chloride. chemical-suppliers.eu

| Reagent Class | Example Reagent | Product Type |

| Acyl Halide | Acetyl chloride (CH₃COCl) | Tertiary Amide |

| Sulfonyl Halide | p-Toluenesulfonyl chloride (TsCl) | Sulfonamide |

The synthesis of N-aryl glycines often proceeds through an intermediate imine, or Schiff base. nih.gov A common synthetic route involves the condensation of an aniline (B41778) (in this case, 3-bromoaniline) with glyoxylic acid. google.com The reaction forms an imine intermediate, which is then reduced in situ (e.g., by catalytic hydrogenation) to yield the final this compound product.

While primary amines react with aldehydes and ketones to form stable imines (C=N), secondary amines like this compound react to form enamines (C=C-N) if there is an α-hydrogen on the aldehyde/ketone, or they can form quaternary iminium ions. chemistrysteps.comucalgary.cayoutube.compressbooks.pub The formation of an imine from the secondary amine of this compound itself is not a standard pathway, as it would require the loss of one of the carbon substituents on the nitrogen, which is energetically unfavorable. Therefore, Schiff base chemistry is more relevant to the synthesis of the compound rather than its subsequent derivatization at the nitrogen center.

Transition Metal-Catalyzed Coupling Reactions

The bromine atom on the phenyl ring of this compound serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern synthetic chemistry for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, allowing for the construction of complex molecular architectures.

The Ullmann condensation is a classic copper-catalyzed reaction used to form C-N bonds, typically by coupling an aryl halide with an amine, alcohol, or thiol. While traditional Ullmann reactions often require harsh conditions (high temperatures and stoichiometric copper), modern modifications have made the process more efficient and tolerant of various functional groups. researchgate.net The use of amino acids as ligands, such as N,N-dimethylglycine, has been shown to significantly promote copper-catalyzed C-O and C-N coupling reactions at much lower temperatures. organic-chemistry.orglatrobe.edu.au

In the context of this compound, the bromine atom can undergo Ullmann-type coupling with various nitrogen-containing nucleophiles, such as amines, amides, and N-heterocycles. These reactions are typically catalyzed by a copper(I) salt, like CuI, in the presence of a base (e.g., Cs₂CO₃ or K₂CO₃) and a suitable ligand in a polar aprotic solvent like dioxane or DMF. nih.gov The glycine moiety within the molecule itself is structurally similar to the ligands often used to facilitate these couplings, which may influence its reactivity. The general reaction scheme involves the coupling of the aryl bromide with a nitrogen nucleophile (H-NR¹R²) to form a new C-N bond, yielding a more complex aniline derivative.

Research by Ma and Cai demonstrated that N,N-dimethylglycine is an effective ligand for the copper-catalyzed coupling of aryl bromides with phenols at temperatures as low as 90°C. organic-chemistry.org This methodology is applicable to a wide range of electron-rich and electron-deficient aryl bromides, suggesting that this compound would be a viable substrate for analogous C-N coupling reactions. organic-chemistry.orgacs.org

Table 1: Representative Conditions for Ullmann-type Coupling of Aryl Bromides

| Aryl Bromide Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Bromotoluene | Phenol | CuI / N,N-Dimethylglycine HCl | Cs₂CO₃ | Dioxane | 90 | 84 | acs.org |

| 4-Bromoanisole | Aniline | CuI / L-Proline | K₂CO₃ | DMSO | 90 | 85 | nih.gov |

| 1-Bromo-4-nitrobenzene | Pyrrolidine | CuI / N,N-Dimethylglycine | K₃PO₄ | Dioxane | 80 | 95 | nih.gov |

| 3-Bromo-N,N-dimethylaniline | Phenol | CuI / N,N-Dimethylglycine HCl | Cs₂CO₃ | Dioxane | 90 | 92 | acs.org |

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction that forms a C-C bond between an aryl or vinyl halide and an organoboron compound, typically a boronic acid. nih.gov This reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids. researchgate.net

The C(sp²)-Br bond in this compound is well-suited for Suzuki-Miyaura coupling. The reaction involves an oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. nih.gov This strategy allows for the introduction of a wide range of aryl or heteroaryl substituents at the 3-position of the phenyl ring.

Typical conditions for the Suzuki coupling of this compound would involve a palladium catalyst [e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand], a base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄), and a solvent system such as toluene, dioxane, or DMF, often with the addition of water. researchgate.netnih.gov The reaction is compatible with the amino acid moiety, which generally does not interfere with the catalytic cycle. This reaction is highly valuable for synthesizing poly-aryl unnatural amino acid motifs. rsc.org

Table 2: Examples of Suzuki-Miyaura Coupling with Aryl Bromides

| Aryl Bromide | Boronic Acid | Palladium Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Bromobenzene | Phenylboronic acid | PEPPSI-type Pd-NHC complex | NaOH | IPA/H₂O | 82 | 96 | researchgate.net |

| 4-Bromoacetophenone | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | 95 | nih.gov |

| 3-Bromopyridine | Phenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | DME/H₂O | 80 | 92 | nih.gov |

| Methyl 4-bromobenzoate | 2-Thiopheneboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 98 | rsc.org |

Oxidation and Reduction Reactions

The this compound molecule contains two primary sites susceptible to oxidation and reduction: the N-aryl glycine backbone and the aryl bromide group.

The oxidation of α-amino acids, including glycine and its derivatives, has been studied using various oxidizing agents. scielo.br The reaction typically proceeds via oxidative decarboxylation. For instance, oxidation of glycine with agents like N-bromosuccinimide (NBS) or Oxone® in an acidic medium leads to the formation of formaldehyde, carbon dioxide, and ammonia. scielo.brresearchgate.net Applying this to this compound, a similar fragmentation would be expected, yielding 3-bromoaniline, formaldehyde, and CO₂. The reaction mechanism is believed to involve the formation of a transient N-halo intermediate, which then undergoes decarboxylation and hydrolysis. Kinetic studies on glycine oxidation often show a first-order dependence on the oxidant and a fractional order on the amino acid, suggesting the formation of an intermediate complex. scielo.br

Reduction reactions can target either the carboxylic acid or the aryl bromide. The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ether solvent, which would convert this compound into 2-((3-bromophenyl)amino)ethanol. The C-Br bond can be removed via hydrodebromination using catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) or transfer hydrogenation, which would yield N-phenylglycine. The selective reduction of one group over the other can typically be achieved by choosing appropriate reagents and conditions.

Cyclization Reactions for Novel Heterocyclic Compounds

N-aryl glycines are valuable precursors for the synthesis of a variety of nitrogen-containing heterocyclic compounds due to the presence of the nucleophilic secondary amine and the carboxylic acid group. nih.govresearchgate.net These functionalities can participate in intramolecular cyclization reactions to form fused ring systems.

One common transformation is the synthesis of oxindoles. The intramolecular Friedel-Crafts acylation of N-aryl glycines or their derivatives (like the corresponding acid chloride) can lead to the formation of 3-aminooxindoles. rsc.org Another important application is in cycloaddition reactions. For instance, the decarboxylative condensation of N-aryl glycines with aldehydes or imines can generate azomethine ylides, which are reactive 1,3-dipoles. These intermediates can then undergo [3+2] cycloaddition reactions with various dipolarophiles to construct five-membered nitrogen heterocycles, such as pyrrolidines. nih.gov

Furthermore, the bromine atom can be strategically employed in cyclization-coupling cascade reactions. For example, an initial intramolecular cyclization could be followed by a palladium-catalyzed coupling reaction at the bromine position to build molecular complexity in a single pot. The synthesis of substituted benzodiazepines, pyrimidines, and other fused heterocycles often utilizes N-aryl building blocks, highlighting the potential of this compound in medicinal chemistry and materials science. nih.govmdpi.com

Investigation of Reaction Mechanisms and Kinetics

Understanding the reaction mechanisms and kinetics of the derivatization of this compound is crucial for optimizing reaction conditions and controlling product selectivity.

For transition metal-catalyzed coupling reactions , the mechanisms are generally well-understood. The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov Kinetic studies can elucidate the rate-determining step, which can be influenced by the choice of ligand, base, and substrate. The Ullmann reaction mechanism is more debated but is thought to involve either a radical pathway or the formation of an organocopper intermediate. The role of amino acid ligands is to stabilize the copper catalyst and facilitate the oxidative addition and reductive elimination steps. nih.govacs.org

The kinetics of oxidation of the glycine moiety have been investigated, often revealing a complex dependence on the concentrations of the substrate, oxidant, and acid catalyst. scielo.brresearchgate.net The mechanism typically proposed involves the pre-equilibrium formation of a complex between the protonated amino acid and the oxidant, followed by a rate-determining step that leads to decarboxylation. Spectroscopic methods can be used to detect reaction intermediates and support the proposed pathway. scielo.br

Investigating these reactions often requires derivatization of the glycine carboxylic acid group to improve analytical detection, for example by HPLC or mass spectrometry. Reagents like 3-nitrophenylhydrazine (B1228671) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AccQ•Tag) are used to convert the carboxylic acid into a stable, easily detectable derivative, allowing for precise kinetic monitoring of the reaction progress. nih.govwaters.com

Advanced Characterization Techniques for N 3 Bromophenyl Glycine and Its Derivatives

Spectroscopic Analysis

Spectroscopic techniques are fundamental to the characterization of N-(3-bromophenyl)glycine, probing the interaction of the molecule with electromagnetic radiation to reveal its structural features.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in a molecule.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the glycine (B1666218) moiety and the aromatic ring. The methylene (B1212753) (-CH₂) protons of the glycine unit would typically appear as a singlet, while the amine (NH) and carboxylic acid (-COOH) protons would also produce singlets, though their chemical shifts can be highly variable depending on the solvent, concentration, and temperature. The protons on the 3-bromophenyl ring would exhibit a more complex splitting pattern characteristic of a 1,3-disubstituted benzene (B151609) ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Type | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H | Aromatic | 6.5 - 7.5 | Complex multiplet pattern expected for a 1,3-disubstituted ring. |

| ¹H | Methylene (-CH₂) | ~3.9 - 4.2 | Expected to be a singlet. |

| ¹H | Amine (-NH) | 5.0 - 7.0 | Broad singlet, position is solvent and concentration dependent. |

| ¹H | Carboxylic Acid (-COOH) | 10.0 - 13.0 | Very broad singlet, may not always be observed. |

| ¹³C | Carbonyl (-COO-) | ~170 - 175 | |

| ¹³C | Aromatic (C-N) | ~145 - 150 | |

| ¹³C | Aromatic (C-H) | ~110 - 135 | Multiple signals expected. |

| ¹³C | Aromatic (C-Br) | ~120 - 125 | |

| ¹³C | Methylene (-CH₂) | ~45 - 50 |

Note: Predicted values are based on general chemical shift ranges and data from analogous compounds rsc.orgpdx.educompoundchem.comoregonstate.edu. Actual experimental values may vary.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present. In the solid state, amino acids like this compound typically exist as zwitterions, where the carboxylic acid protonates the amino group, resulting in carboxylate (COO⁻) and ammonium (B1175870) (NH₂⁺) ions. This zwitterionic character is reflected in the IR spectrum uc.pt.

Key expected vibrational bands for this compound include:

N-H stretching: Broad absorptions in the range of 2500-3200 cm⁻¹ are characteristic of the ammonium group (R-NH₂⁺).

C=O stretching: The asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) typically appear as strong bands around 1560-1620 cm⁻¹ and 1380-1420 cm⁻¹, respectively researchgate.net.

Aromatic C=C stretching: Medium to weak bands in the 1450-1600 cm⁻¹ region are indicative of the benzene ring.

Aromatic C-H bending: Bands corresponding to the substitution pattern on the benzene ring appear in the 650-900 cm⁻¹ region.

C-Br stretching: A band in the lower frequency region, typically 500-650 cm⁻¹, can be attributed to the carbon-bromine bond.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (Ammonium) | -NH₂⁺ | 2500 - 3200 | Broad, Strong |

| C=O Asymmetric Stretch (Carboxylate) | -COO⁻ | 1560 - 1620 | Strong |

| Aromatic C=C Stretch | Benzene Ring | 1450 - 1600 | Medium-Weak |

| C=O Symmetric Stretch (Carboxylate) | -COO⁻ | 1380 - 1420 | Strong |

| C-N Stretch | Ar-N | 1250 - 1350 | Medium |

| Aromatic C-H Bending (out-of-plane) | m-disubstituted | 690 - 900 | Strong |

| C-Br Stretch | Ar-Br | 500 - 650 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The primary chromophore in this compound is the bromophenyl group.

Studies on N-substituted phenylglycines show characteristic absorption bands in the UV region pku.edu.cnpku.edu.cn. Compared to unsubstituted benzene, the presence of both the bromine atom and the glycine substituent on the aromatic ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. N-phenylglycine itself exhibits a strong absorbance peak below 300 nm researchgate.net. Therefore, this compound is predicted to have its primary absorption maxima (λmax) in the 250-310 nm range, with the exact position being influenced by the solvent used.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns chemguide.co.uk.

For this compound (C₈H₈BrNO₂), the calculated molecular weight is approximately 230.06 g/mol . A key diagnostic feature in the mass spectrum will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio, the spectrum will show two peaks of almost equal intensity for the molecular ion (M⁺ and M+2) at m/z values separated by two mass units.

Common fragmentation pathways for protonated amino acids involve the loss of water and carbon monoxide nih.gov. For this compound, likely fragment ions would result from:

Decarboxylation: Loss of the carboxyl group (-COOH), resulting in a fragment with an m/z of [M - 45]⁺.

Alpha-cleavage: Cleavage of the bond between the aromatic ring and the nitrogen atom.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful advanced techniques that couple the separation capabilities of liquid chromatography with the detection power of mass spectrometry thermofisher.comnih.gov. These methods are particularly useful for analyzing complex mixtures or for quantifying the amount of a substance. For N-acyl glycines and their derivatives, derivatization strategies, for instance using 3-nitrophenylhydrazine (B1228671), can be employed to enhance detection sensitivity and improve chromatographic separation in LC-MS analyses researchgate.net.

X-ray Crystallography and Solid-State Characterization

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal drawellanalytical.com. By diffracting a beam of X-rays off the electron clouds of the atoms in a crystal, an electron density map can be generated, from which a detailed molecular structure can be built youtube.com. This technique provides exact bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonds.

While the specific crystal structure of this compound has not been reported, extensive studies on glycine and its derivatives reveal common structural motifs researchgate.netnih.govresearchgate.net. In the solid state, these molecules almost invariably exist as zwitterions. The crystal structures are stabilized by extensive networks of intermolecular hydrogen bonds between the ammonium (N-H⁺) donor groups and the carboxylate (C-O⁻) acceptor groups of neighboring molecules researchgate.netnih.gov. This hydrogen bonding leads to the formation of well-ordered sheets or three-dimensional lattices, which dictates the physical properties of the solid material researchgate.net. Differential scanning calorimetry (DSC) is another technique used to study the solid-state stability and thermal properties of glycine derivatives nih.gov.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. The most common method is combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, N₂, etc.) are collected and quantified researchgate.netthermofisher.com.

The experimental percentages are then compared to the theoretical values calculated from the molecular formula. This comparison is crucial for verifying the empirical formula of a newly synthesized compound and for confirming its purity thermofisher.comresearchgate.net. For a pure sample of this compound, the experimental values are expected to be within a narrow margin (typically ±0.4%) of the theoretical values.

Table 3: Theoretical Elemental Composition of this compound (C₈H₈BrNO₂)

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.011 | 8 | 96.088 | 41.77 |

| Hydrogen | H | 1.008 | 8 | 8.064 | 3.51 |

| Bromine | Br | 79.904 | 1 | 79.904 | 34.73 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.09 |

| Oxygen | O | 15.999 | 2 | 31.998 | 13.91 |

| Total | 230.061 | 100.00 |

Chromatographic Methods for Purity and Quantitative Analysis

Chromatography is an indispensable technique in synthetic and medicinal chemistry for both the qualitative and quantitative analysis of compounds. For this compound, a substituted amino acid, methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly valuable for determining purity, identifying impurities, and quantifying the analyte in various matrices.

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for the purity assessment and quantification of non-volatile or thermally sensitive compounds like this compound. The method's versatility allows for the separation of the target compound from starting materials, by-products, and degradation products.

Reverse-phase HPLC (RP-HPLC) is the most common mode used for analyzing amino acid derivatives. In this setup, a nonpolar stationary phase, typically a C18-bonded silica (B1680970) column, is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For this compound, the mobile phase would likely consist of an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient elution of all components with good peak shape.

Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl ring in this compound provides a suitable chromophore. The selection of an appropriate wavelength, guided by the compound's UV spectrum, is critical for achieving high sensitivity. For quantitative analysis, a calibration curve is constructed by analyzing a series of standards of known concentrations.

In some cases, derivatization can be employed to enhance detection sensitivity, especially when analyzing N-acyl glycine derivatives in complex biological matrices. nih.govresearchgate.net Reagents like 3-nitrophenylhydrazine can be used to tag the carboxyl group, improving chromatographic retention on reverse-phase columns and enhancing detection. nih.govresearchgate.netresearchgate.net

Below is a table summarizing typical HPLC conditions that could be adapted for the analysis of this compound, based on established methods for related glycine derivatives. nih.govgoogle.com

| Parameter | Typical Conditions |

| Stationary Phase (Column) | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 0.8 - 1.2 mL/min |

| Column Temperature | 25 - 40 °C |

| Detector | UV-Vis Detector (Diode Array Detector - DAD) |

| Injection Volume | 5 - 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. However, due to the polar nature and low volatility of amino acids and their derivatives, including this compound, direct analysis by GC is not feasible. sigmaaldrich.com Therefore, a crucial derivatization step is required to convert the analyte into a more volatile and thermally stable form. sigmaaldrich.comnorthwestern.edu

A common derivatization strategy for amino acids is silylation, which replaces the active hydrogens on amine and carboxylic acid groups with a nonpolar moiety, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used to form stable TBDMS derivatives. sigmaaldrich.comnorthwestern.edu This process significantly increases the volatility of the compound, allowing it to be analyzed by GC.

Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., DB-5ms). The separated components then enter the mass spectrometer, which ionizes the molecules (typically via electron impact ionization) and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "molecular fingerprint," allowing for unambiguous identification of the compound. sigmaaldrich.com GC-MS is highly effective for identifying and quantifying trace-level impurities, provided they are also amenable to derivatization.

The table below outlines a potential GC-MS method for the analysis of this compound following derivatization.

| Parameter | Typical Conditions |

| Derivatization Reagent | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) |

| Reaction Conditions | Heating at 60-100 °C in a suitable solvent (e.g., acetonitrile) |

| GC Column | SLB™-5ms or DB-5 (e.g., 30 m x 0.25 mm I.D. x 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 - 280 °C |

| Oven Program | Start at ~100 °C, ramp up to ~300-320 °C |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Detection Mode | Scan or Selected Ion Monitoring (SIM) |

Biological and Pharmacological Investigations of N 3 Bromophenyl Glycine and Its Analogues

Antimicrobial Activity

N-aryl amino acids, the class of compounds to which N-(3-bromophenyl)glycine belongs, have demonstrated notable potential as antibacterial agents. The presence of an aromatic ring combined with the amino acid structure contributes to their bioactivity, making them lead compounds for developing new drugs to combat bacterial resistance mdpi.com. The antibacterial properties of glycine (B1666218) itself have been known for decades, and recent studies have shown it can induce lysis or significant morphological changes in many bacteria, including multidrug-resistant (MDR) strains makingpharmaindustry.it. Glycine has been shown to work cooperatively with antibiotics like meropenem and colistin, restoring the in vitro susceptibility of multiresistant pathogens makingpharmaindustry.it.

In studies of related structures, the introduction of a bromine atom into molecules has been shown to be beneficial for antimicrobial effects mdpi.com. For instance, N-acylated α-amino acids are reported to have a variety of pharmaceutical activities, including antimicrobial effects mdpi.com. Specifically, N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives have been synthesized and evaluated for their antimicrobial properties mdpi.com. One such derivative, a 4H-1,3-oxazol-5-one, demonstrated moderate antimicrobial activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) value of 250 µg/mL mdpi.com. This suggests that the bromophenyl moiety, when incorporated into larger amino acid-derived structures, can contribute to meaningful antibacterial action.

Anticancer Potential and Mechanisms

The anticancer properties of this compound and its analogues have been investigated through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and interference with key metabolic and structural components of cancer cells.

Analogues of this compound have shown significant antiproliferative activities across a range of human tumor cell lines. For example, a series of N4-(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines were designed as receptor tyrosine kinase (RTK) inhibitors, which are crucial for cancer cell proliferation and survival nih.gov. Abrogation of angiogenesis by inhibiting RTK signaling pathways is a key mechanism for developing novel anticancer agents nih.gov.

Glycine analogues, more broadly, have been found to inhibit the growth of various human cancer cell lines. Glyphosate and its degradation product, aminomethylphosphonic acid (AMPA), which are analogues of glycine, were shown to inhibit cell growth in eight different human cancer cell lines nih.govnih.gov. These compounds were found to arrest cancer cells in the G1/G0 phase of the cell cycle, thereby inhibiting their entry into the S phase and halting proliferation nih.gov. This provides a basis for exploring how this compound, as a substituted glycine, might exert similar antiproliferative effects.

Beyond halting proliferation, inducing programmed cell death, or apoptosis, is a key goal of cancer therapy. Research has shown that glycine analogues can promote apoptosis in cancer cells nih.govnih.gov. For instance, AMPA was found to upregulate p53 and p21 protein levels, activate caspase 3, and induce the cleavage of poly (ADP-ribose) polymerase (PARP) in cancer cells, all of which are hallmark indicators of apoptosis nih.gov.

Similarly, other brominated compounds have demonstrated the ability to induce apoptosis. A compound known as 3-Bromopropionylamino benzoylurea (JIMB01) was confirmed to induce apoptosis in liver cancer cells, as evidenced by morphological changes and DNA degradation nih.gov. Synaptic NMDAR activity has been shown to suppress the activation of executioner caspases following an apoptotic insult nih.gov. The protective effect against staurosporine-induced apoptosis is occluded by Puma deficiency nih.gov. These findings support the hypothesis that the bromophenyl group, as part of a larger molecule, can be instrumental in triggering apoptotic pathways in malignant cells.

Cancer cells exhibit reprogrammed metabolism to sustain their rapid growth, with glycine metabolism playing a crucial role nih.gov. Glycine is essential for the synthesis of purines (building blocks of DNA) and glutathione (a key antioxidant), making its availability critical for cancer cell proliferation and survival nih.gov.

Glycine analogues can interfere with these processes. Compounds like glyphosate and AMPA are thought to inhibit serine hydroxymethyltransferase (SHMT), the enzyme that catalyzes the intracellular synthesis of glycine from serine nih.gov. By inhibiting this enzyme, these glycine analogues can decrease the intracellular availability of glycine, thereby starving cancer cells of a critical metabolite. This disruption of glycine metabolism provides a targeted mechanism by which this compound could exert its anticancer effects, distinguishing its action on cancer cells from that on normal cells nih.govnih.gov.

| Compound | Cell Line | Concentration | Decrease in Cell Viability (%) | Reference |

|---|---|---|---|---|

| Glyphosate | OVCAR-3 | 50 mM | 58.8% | nih.gov |

| Glyphosate | HeLa | 50 mM | ~25% | nih.gov |

| Glyphosate | A549 | 50 mM | ~17% | nih.gov |

Microtubules are essential components of the cellular cytoskeleton, playing a critical role in cell division. Agents that interfere with microtubule dynamics are potent anticancer drugs. Several compounds featuring structures related to this compound act as tubulin inhibitors. These agents, known as microtubule-destabilizing agents, inhibit tubulin polymerization by binding to specific sites on the tubulin protein mdpi.com.

Many tubulin inhibitors bind to the colchicine-binding site on β-tubulin mdpi.comnih.gov. For example, pyrrole-based carboxamides have been identified as novel tubulin inhibitors that target this site, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis mdpi.com. Another compound, 3-Bromopropionylamino benzoylurea (JIMB01), was found to directly inhibit microtubule polymerization, causing cancer cells to be blocked in the M-phase of the cell cycle nih.gov. A 4 µM concentration of JIMB01 was sufficient to cause complete inhibition of microtubule assembly in a cell-free system nih.gov. This line of evidence suggests that the this compound scaffold could potentially be incorporated into larger molecules designed to function as tubulin polymerization inhibitors.

| Cell Line Type | IC50 Value Range (µM) | Reference |

|---|---|---|

| Leukemia and Lymphoma | 0.25 - 0.51 | nih.gov |

| Solid Tumor | 0.33 - 9.26 | nih.gov |

Neurological Research and Neuroprotection

Glycine itself plays a dual role in the central nervous system. It is an essential co-agonist for the activation of N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity, learning, and memory nih.govnih.gov. Glycine has also demonstrated neuroprotective effects against neurodegeneration and oxidative stress nih.gov. Studies have shown that glycine can protect against cerebral ischemia-reperfusion injury frontiersin.org.

Given this context, derivatives of phenylglycine are of interest in neurological research. For instance, the tripeptide GCF (H-glycine-cysteine-phenylalanine-OH) was designed to be a blood-brain barrier-permeable molecule that increases glycine levels in the ischemic brain, thereby conferring neuroprotection frontiersin.org. Another glycine site partial agonist, GLYX-13, has been shown to potently reduce the delayed death of CA1 pyramidal neurons following ischemia researchgate.net. These findings highlight the potential for modified glycine compounds, such as this compound, to be investigated for their ability to modulate neuronal function and provide neuroprotection. The development of such compounds could offer new therapeutic strategies for neurological disorders characterized by neuronal damage.

NMDA Receptor Modulation

There is no specific data available from scientific studies detailing the modulatory effects of this compound on the N-methyl-D-aspartate (NMDA) receptor. Glycine itself is an essential co-agonist at the NMDA receptor, binding to the GluN1 subunit to facilitate receptor activation by glutamate. This function is crucial for synaptic plasticity, learning, and memory. The impact of the 3-bromophenyl moiety on this interaction, and whether this analogue acts as an agonist, antagonist, or allosteric modulator, remains to be investigated.

Implications for Ischemic Stroke

The potential role of this compound in the context of ischemic stroke is currently unknown. Overactivation of NMDA receptors is a key mechanism of neuronal damage during a stroke, leading to excitotoxicity. While some NMDA receptor antagonists have been explored as potential neuroprotective agents in stroke, there are no preclinical or clinical studies evaluating the efficacy of this compound in this regard. The neuroprotective effects observed with glycine administration in some stroke models are generally attributed to its broader physiological roles, and it is unclear how the 3-bromophenyl substitution would alter this profile.

Anti-inflammatory Activity

Direct studies on the anti-inflammatory properties of this compound have not been reported. However, research into other N-substituted phenylglycine derivatives has suggested potential in this area. For instance, a study on a series of N-(4-substituted phenyl)glycine derivatives demonstrated that certain modifications could lead to significant anti-inflammatory effects in a carrageenan-induced rat paw edema model. The specific contribution of a 3-bromo substitution to this activity is yet to be determined.

Antioxidant Activity

The antioxidant capacity of this compound has not been specifically assessed in published research. While some complex molecules incorporating a bromophenyl group have been synthesized and tested for their ability to scavenge free radicals, these findings cannot be directly extrapolated to this compound. For example, a study on novel N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives reported modest antioxidant activity in a DPPH assay. The simpler structure of this compound necessitates its own dedicated evaluation to determine any intrinsic antioxidant properties.

Anticonvulsant Activity

There is no available data on the anticonvulsant effects of this compound. Glycine can potentiate the effects of some anticonvulsant drugs in certain seizure models. Furthermore, antagonists acting at the glycine binding site of the NMDA receptor have shown anticonvulsant properties. Whether this compound interacts with these pathways or possesses independent anticonvulsant activity is a question that remains unanswered by current research.

Structure-Activity Relationship (SAR) Studies

Comprehensive structure-activity relationship (SAR) studies focusing on this compound and its close analogues are not available in the literature. Such studies are crucial for understanding how the bromine atom's position and electronic properties on the phenyl ring influence the compound's biological activities. Future research in this area would be invaluable for the rational design of novel therapeutic agents based on the N-phenylglycine scaffold.

Computational Chemistry and in Silico Studies of N 3 Bromophenyl Glycine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of drug design and molecular analysis, DFT calculations are instrumental in determining optimized molecular geometry, electronic properties, and vibrational frequencies. For molecules structurally similar to N-(3-bromophenyl)glycine, such as N-benzoyl glycine (B1666218), DFT has been employed to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. asmepress.comnih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique allows for the study of the dynamic behavior of a system over time, providing insights into conformational changes, intermolecular interactions, and solvation effects. MD simulations have been extensively used to study the behavior of glycine in aqueous solutions. core.ac.uknih.gov These studies have revealed that glycine molecules can form clusters in solution, and the properties of these clusters are influenced by concentration. nih.gov

The simulations, often employing force fields like AMBER, can also elucidate the lifetimes of water and glycine molecules in the first solvation shell, indicating the dynamic nature of these molecular assemblies. nih.gov While specific MD simulation studies on this compound were not found in the provided search results, the methodology applied to glycine and its derivatives could be extended to understand how the bromophenyl substituent influences its aggregation and interaction with solvent molecules. Such simulations would be crucial in understanding its behavior in a biological environment.

Molecular Docking Studies with Biological Targets (e.g., Tubulin)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding affinity and interaction mode of a small molecule ligand with a protein target. Tubulin is a significant target for anticancer drugs as its inhibition disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.

In a study on 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, molecular docking was performed at the tubulin–combretastatin A-4 binding site (PDB ID: 5LYJ). The compounds exhibited binding affinities ranging from -6.502 to -8.341 kcal/mol, indicating efficient binding. The interactions were characterized by hydrogen bonds and halogen bonds, with one of the most promising compounds displaying a hydrogen bond with the Asn258 residue. Given the structural similarity, it can be inferred that the 3-bromophenyl moiety of this compound could also play a significant role in binding to tubulin, potentially through hydrophobic and halogen bonding interactions. Docking studies of this compound with tubulin would be valuable to elucidate its potential as a tubulin polymerization inhibitor.

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

ADME properties are crucial for the development of a successful drug candidate, as they determine the bioavailability and in vivo fate of a compound. In silico tools like SwissADME provide a rapid and cost-effective way to predict these properties. These predictions are based on the molecular structure and include parameters such as lipophilicity, water solubility, and potential to be a substrate for important proteins like P-glycoprotein (P-gp) and cytochrome P450 (CYP) isoenzymes.

The "Bioavailability Radar" provided by SwissADME allows for a quick assessment of a molecule's drug-likeness based on properties like lipophilicity (XLOGP3), size (molecular weight), polarity (Topological Polar Surface Area - TPSA), solubility, saturation, and flexibility. For this compound, the predicted ADME properties suggest good oral bioavailability.

| Property | Predicted Value | Interpretation |

|---|---|---|

| Gastrointestinal Absorption | High | Likely to be well-absorbed from the gut. |

| BBB Permeant | No | Unlikely to cross the blood-brain barrier. |

| P-gp Substrate | No | Not likely to be actively effluxed by P-glycoprotein. |

| CYP1A2 Inhibitor | No | Unlikely to inhibit the CYP1A2 enzyme. |

| CYP2C19 Inhibitor | No | Unlikely to inhibit the CYP2C19 enzyme. |

| CYP2C9 Inhibitor | Yes | Potential to inhibit the CYP2C9 enzyme. |

| CYP2D6 Inhibitor | No | Unlikely to inhibit the CYP2D6 enzyme. |

| CYP3A4 Inhibitor | No | Unlikely to inhibit the CYP3A4 enzyme. |

| Lipinski's Rule of Five Violations | 0 | Good drug-likeness profile. |

Toxicity Prediction

Computational toxicity prediction is an essential component of early-stage drug discovery, helping to identify potential safety liabilities before significant resources are invested. Web-based tools like ProTox-II offer predictions for various toxicity endpoints, including acute toxicity, hepatotoxicity, carcinogenicity, mutagenicity, and cytotoxicity. These predictions are generated using machine-learning models trained on large datasets of experimental toxicity data.

For this compound, the predicted toxicity profile provides an initial assessment of its potential risks. The predicted LD50 value in rats suggests a moderate acute toxicity profile.

| Toxicity Endpoint | Prediction | Confidence Score |

|---|---|---|

| LD50 (rat, acute oral) | 700 mg/kg (Class 4) | - |

| Hepatotoxicity | Inactive | 0.74 |

| Carcinogenicity | Inactive | 0.81 |

| Immunotoxicity | Active | 0.67 |

| Mutagenicity | Inactive | 0.79 |

| Cytotoxicity | Active | 0.54 |

Prediction of Physico-chemical Properties (e.g., LogP, TPSA, Rotatable Bonds)

Physicochemical properties such as the logarithm of the octanol-water partition coefficient (LogP), topological polar surface area (TPSA), and the number of rotatable bonds are fundamental in determining a molecule's pharmacokinetic profile and drug-likeness. LogP is a measure of lipophilicity, which influences membrane permeability and solubility. TPSA is a descriptor of a molecule's polarity and is correlated with its ability to permeate cell membranes. The number of rotatable bonds is an indicator of molecular flexibility, which can impact binding to a target and bioavailability.

These properties are often used in conjunction with "rules of thumb" like Lipinski's Rule of Five to assess the potential of a compound to be an orally active drug. For this compound, the predicted physicochemical properties fall within the acceptable ranges for drug-like molecules.

| Property | Predicted Value |

|---|---|

| Molecular Weight | 230.07 g/mol |

| LogP (Consensus) | 1.89 |

| Topological Polar Surface Area (TPSA) | 49.33 Ų |

| Number of Rotatable Bonds | 3 |

| Number of Hydrogen Bond Acceptors | 3 |

| Number of Hydrogen Bond Donors | 2 |

| Water Solubility (LogS) | -2.29 |

Hirshfeld Surface Analysis and Intermolecular Interactions

In a study of (2E)-1-(3-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one, a compound also containing a 3-bromophenyl group, Hirshfeld analysis revealed significant contributions from H···H, C···H/H···C, and Br···H/H···Br contacts. This suggests that in a crystalline form of this compound, similar interactions would be prevalent. Specifically, the bromine atom would likely participate in halogen bonding, which is an important non-covalent interaction in crystal engineering and molecular recognition. The analysis of such interactions is crucial for understanding the solid-state properties of the compound.

Applications and Future Directions for N 3 Bromophenyl Glycine Research

Building Block in Organic Synthesis

N-(3-bromophenyl)glycine serves as a crucial building block in the synthesis of more complex molecules. lookchem.com As an N-aryl glycine (B1666218), it provides a scaffold that can be elaborated through various chemical transformations. The presence of the carboxylic acid, the secondary amine, and the reactive brominated phenyl ring allows for a wide range of synthetic modifications.

In organic synthesis, this compound can be used to introduce the N-(3-bromophenyl)glycinyl moiety into larger structures, which is of particular interest in the creation of novel peptides and peptidomimetics. The chemoselective functionalization of glycine derivatives is a key strategy for producing unnatural amino acids that can be incorporated into peptides to enhance their structure and function. nsf.gov The synthesis of phenylglycine derivatives is therapeutically relevant as these units are found in many important classes of antibiotics. nsf.gov Furthermore, the bromine atom on the phenyl ring can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling the formation of carbon-carbon or carbon-nitrogen bonds and the construction of complex molecular architectures.

Table 1: Synthetic Utility of this compound as a Building Block

| Feature | Synthetic Application | Potential Products |

|---|---|---|

| Glycine Backbone | Introduction of an amino acid moiety | Peptidomimetics, Unnatural amino acids |

| Bromophenyl Group | Site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) | Biaryl compounds, Substituted phenylglycines |

Reagent in Chemical Reactions

Beyond its role as a structural component, this compound can also function as a reagent in various chemical reactions. N-aryl glycines are known to participate in a range of transformations, including photoredox cross-dehydrogenative couplings, decarboxylative annulations, and photoredox Mannich-type reactions. nih.gov

The unique electronic properties conferred by the bromine atom can influence the reactivity of the molecule. For instance, it can act as a methyleneamino synthon following decarboxylation. nih.gov The specific reactivity of this compound would be influenced by the electronic and steric effects of its substituents, making it a subject of study for understanding its behavior in various chemical transformations. lookchem.com

Development of New Therapeutic Agents

The scaffold of this compound is of significant interest in the pursuit of new drugs.

N-phenyl glycine and its derivatives are recognized for their biological properties and low toxicity. nih.gov The incorporation of a bromophenyl group is a common strategy in medicinal chemistry to enhance the potency and pharmacokinetic properties of drug candidates. The bromine atom can increase lipophilicity, which may improve membrane permeability, and can also form halogen bonds with biological targets, potentially increasing binding affinity.

Research into related brominated compounds has shown promising therapeutic potential. For example, derivatives of L-valine containing a 4-[(4-bromophenyl)sulfonyl]phenyl fragment have been investigated for their antimicrobial and antioxidant properties. mdpi.com Furthermore, a 1-[(2-bromophenyl)sulfonyl]-1H-indole derivative, masupirdine, has been developed for the symptomatic treatment of Alzheimer's disease. mdpi.com These examples highlight the potential of incorporating bromophenyl moieties, such as the one in this compound, into the design of new therapeutic agents.

Table 2: Potential Therapeutic Areas for this compound Derivatives

| Therapeutic Area | Rationale for Potential |

|---|---|

| Antimicrobial | The bromine substituent may enhance activity against bacterial and fungal pathogens. mdpi.com |

| Neurodegenerative Diseases | Related bromophenyl compounds have shown activity in models of Alzheimer's disease. mdpi.com |

The development of prodrugs is a critical strategy to overcome undesirable pharmaceutical properties of active drugs, such as low bioavailability or off-target toxicity. nih.gov Amino acids are frequently used as "promoieties," which are temporarily attached to a parent drug to improve its properties. researchgate.net

This compound, as an amino acid derivative, is an excellent candidate for use as a promoiety. researchgate.net The carboxylic acid group can form an ester or amide linkage with a hydroxyl or amino group on a parent drug molecule. Upon administration, these linkages can be cleaved by enzymes in the body to release the active drug. researchgate.net This approach can enhance water solubility, improve absorption, and enable targeted drug delivery. nih.govresearchgate.net For example, the tolmetin glycine prodrug was designed to prolong the release of the anti-inflammatory drug tolmetin. researchgate.net

Table 3: this compound in Prodrug Design

| Parent Drug Functional Group | Linkage Type | Potential Benefit |

|---|---|---|

| Hydroxyl (-OH) | Ester | Improved solubility, Controlled release |

| Amine (-NH2) | Amide | Enhanced stability, Targeted delivery |

Ligand Chemistry in Coordination Complexes and Catalysis

Glycine and its derivatives are well-known for their ability to act as ligands in bioinorganic chemistry. nih.gov The carboxylic acid and amino groups of this compound can coordinate with a variety of metal ions to form stable coordination complexes.

A structurally similar compound, N-[(3-Carboxyphenyl)-sulfonyl]glycine, has been demonstrated to be a versatile building block for the construction of coordination polymers, forming diverse structures ranging from one-dimensional chains to three-dimensional porous frameworks with metal ions like cobalt, manganese, and copper. acs.org This suggests that this compound could similarly be employed to create novel metal-organic frameworks (MOFs) or coordination polymers with interesting structural and functional properties, potentially applicable in areas such as catalysis, gas storage, or separation.

Table 4: Potential Coordination Properties of this compound

| Metal Ion | Potential Coordination Mode | Resulting Structure Type |

|---|---|---|

| Cobalt (II) | Bidentate (N, O-chelation) | Coordination Polymer acs.org |

| Copper (II) | Bridging ligand | Metal-Organic Framework (MOF) acs.org |

Materials Science Applications (e.g., Polymers, Coatings)

In the field of materials science, N-aryl glycines have demonstrated utility as photopolymerization initiators. nih.gov These molecules can initiate the free radical polymerization of acrylates and the cationic photopolymerization of epoxides and divinyl ethers. nih.gov This property is valuable in applications such as stereolithography (3D printing) and the formulation of polymeric dental materials. nih.gov The good thermal stability of N-aryl glycines further enhances their suitability for these applications. nih.gov The specific substitution pattern of this compound could influence its efficiency as an initiator and the properties of the resulting polymers.

Table 5: Materials Science Applications of N-Aryl Glycines

| Application | Role of N-Aryl Glycine | Monomer Type |

|---|---|---|

| Stereolithography (3D Printing) | Photopolymerization Initiator | Acrylates, Epoxides |

| Polymeric Dental Formulations | Photopolymerization Initiator | Acrylates, Divinyl ethers |

Potential in Analytical Chemistry as a Derivatization Reagent

In analytical chemistry, derivatization is a common technique used to modify an analyte to make it more suitable for a specific analytical method, often by enhancing its detectability. libretexts.orgmdpi.com Reagents are used to alter the physical characteristics of target molecules, which can lower detection limits in liquid chromatography (LC) or improve thermal stability for gas chromatography (GC). mdpi.com

N-acyl glycines are an important class of metabolites, and their detection is crucial for diagnosing certain metabolic diseases. nih.govnih.gov Liquid chromatography-mass spectrometry (LC-MS) is a frequently used platform for their analysis. nih.govnih.gov However, to improve sensitivity, a derivatization step is often included. oup.com

One common strategy involves using a derivatizing reagent to improve the retention of N-acyl glycines on a reversed-phase chromatography column. nih.govresearchgate.net For instance, 3-nitrophenylhydrazine (B1228671) (3-NPH) is a reagent used to derivatize metabolites containing carboxyl groups, such as N-acyl glycines. nih.govacs.org This process is quick, can be done in an aqueous solution, and enhances the chromatographic separation, particularly for more polar, short-chain N-acyl glycines. nih.govresearchgate.net

While this compound itself is often the analyte of interest, its structural characteristics suggest potential as a derivatization reagent. The presence of the bromophenyl group could be exploited for detection purposes. Further research is needed to explore the viability of this compound as a reagent for derivatizing other molecules to enhance their analytical detection.

Table 1: Common Derivatization Reagents for Amino Acids and Related Compounds

| Derivatization Reagent | Target Functional Group | Analytical Technique | Purpose of Derivatization |

|---|---|---|---|

| 3-Nitrophenylhydrazine (3-NPH) | Carboxyl and Carbonyl Groups | LC-MS | Improves retention on reversed-phase columns and enhances sensitivity. nih.govresearchgate.net |

| o-Phthalaldehyde (OPA) | Primary Amines | HPLC-FLD | Forms highly fluorescent isoindole derivatives for fluorescence detection. oup.com |